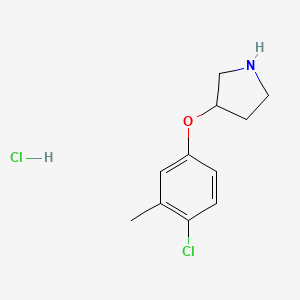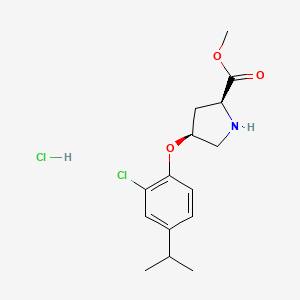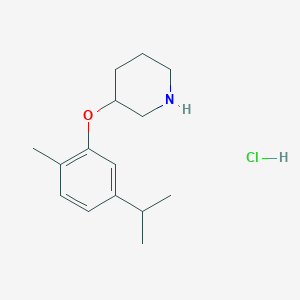![molecular formula C15H22BFO4 B1456389 2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1350427-14-3](/img/structure/B1456389.png)
2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
“2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic compound. It’s difficult to find exact information on this specific compound, but we can infer some properties based on its structure and similar compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. Boronic esters, such as the one in this compound, are known to undergo a variety of reactions, including protodeboronation .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
The compound is utilized in polymer synthesis, particularly in Suzuki-Miyaura coupling polymerization processes. For instance, it has been used to produce poly(3-hexylthiophene) with a narrow molecular weight distribution and near-perfect regioregularity (Yokozawa et al., 2011). Additionally, it has been involved in the chain-growth polymerization for synthesizing polyfluorene, demonstrating a consistent method for producing polymers with defined molecular weights and structures (Yokoyama et al., 2007).
Crystal Structure and DFT Studies
The compound is significant in crystallography and density functional theory (DFT) studies. Research has focused on its structure, conformational analysis, and physicochemical properties. For example, Huang et al. (2021) investigated the molecular structures of related boric acid ester intermediates, providing insights into their physicochemical characteristics (Huang et al., 2021).
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various organic derivatives. For instance, Spencer et al. (2002) described the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, highlighting its versatility in chemical reactions (Spencer et al., 2002).
Fluorescence and Nanoparticle Applications
This compound is instrumental in developing fluorescence probes and nanoparticles. It has been used to create enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, demonstrating its application in advanced material science (Fischer et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO4/c1-14(2)15(3,4)21-16(20-14)11-6-7-13(12(17)10-11)19-9-8-18-5/h6-7,10H,8-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWUINGYQBQZKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCOC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Fluoro-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[2-(3-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1456307.png)

![N-[4-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1456310.png)

![Methyl (2S,4S)-4-[3-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456313.png)

![3-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456315.png)
![3-[(2-Methoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1456318.png)
![2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456319.png)


![2-[Methyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1456324.png)
![Ethyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)-amino]benzoate](/img/structure/B1456328.png)
